N4-Acetyl-2'-fluoro-2'-deoxycytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O5/c1-5(17)13-7-2-3-15(11(19)14-7)10-8(12)9(18)6(4-16)20-10/h2-3,6,8-10,16,18H,4H2,1H3,(H,13,14,17,19)/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXVKEFNBVLDLD-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622382 | |

| Record name | N-Acetyl-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159414-97-8 | |

| Record name | N-Acetyl-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N4-Acetyl-2'-fluoro-2'-deoxycytidine: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of N4-Acetyl-2'-fluoro-2'-deoxycytidine, a modified nucleoside with significant potential in biomedical research and drug development. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, molecular biology, and pharmacology. This document delves into the chemical structure, synthesis, mechanism of action, and applications of this compound, supported by experimental insights and protocols.

Introduction: The Significance of Modified Nucleosides

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Modifications to the nucleobase or the sugar moiety can dramatically alter their biological activity, leading to compounds that can be selectively incorporated into viral or cancer cell DNA or RNA, ultimately inhibiting replication and proliferation. This compound is a synthetic pyrimidine nucleoside analog that combines several key structural modifications: an N4-acetyl group on the cytosine base, a fluorine atom at the 2'-position of the deoxyribose sugar, and the absence of a hydroxyl group at the 2'-position. These features confer unique chemical and biological properties, making it a molecule of high interest for therapeutic development and as a tool for studying nucleic acid biochemistry.

Chemical Structure and Physicochemical Properties

This compound is a molecule with the chemical formula C11H14FN3O5 and a molecular weight of approximately 287.24 g/mol .[1]

2.1. Chemical Structure

The structure of this compound is characterized by a cytidine core with three key modifications:

-

N4-Acetyl Group: An acetyl group is attached to the exocyclic amine (N4) of the cytosine base. This modification can influence base pairing and interactions with enzymes.

-

2'-Fluoro Substitution: A fluorine atom replaces the hydroxyl group at the 2' position of the deoxyribose sugar. This modification can significantly impact the sugar pucker conformation and the molecule's resistance to enzymatic degradation.

-

2'-Deoxyribose: The absence of a hydroxyl group at the 2' position classifies it as a deoxyribonucleoside, a building block of DNA.

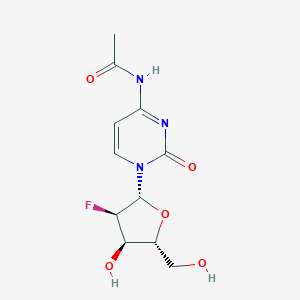

Caption: 2D representation of this compound.

2.2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| CAS Number | 159414-97-8 | [2] |

| Molecular Formula | C11H14FN3O5 | [2] |

| Molecular Weight | 287.2 g/mol | [2] |

| Appearance | White to off-white powder | Commercial suppliers |

| Storage | -20°C for long-term storage | [2][3] |

| Solubility | To be determined in common laboratory solvents | [3] |

Synthesis of this compound

3.1. Proposed Synthetic Pathway

A likely synthetic strategy involves the following key steps:

-

Fluorination of a Precursor: Introduction of the fluorine atom at the 2'-position of a suitable cytidine or uridine precursor.

-

N4-Acetylation: Protection of the exocyclic amine of the cytosine base with an acetyl group. This is a common step in oligonucleotide synthesis to prevent side reactions.[4]

-

Purification and Characterization: Purification of the final product using chromatographic techniques and characterization by methods such as NMR and mass spectrometry.

Caption: A generalized workflow for the synthesis of the target molecule.

3.2. Key Synthetic Considerations

-

Protecting Groups: The synthesis will likely require the use of protecting groups for the hydroxyl functions of the sugar moiety to ensure regioselectivity during the fluorination and acetylation steps.

-

Stereochemistry: The stereochemistry at the anomeric carbon (C1') and other chiral centers of the sugar must be controlled to obtain the desired biologically active isomer.

-

Purification: High-purity material is essential for biological assays. High-performance liquid chromatography (HPLC) is a common method for the final purification of nucleoside analogs.

Mechanism of Action

The biological activity of this compound is believed to stem from its ability to act as a fraudulent nucleoside, interfering with nucleic acid metabolism. The mechanism can be dissected into several key stages:

4.1. Cellular Uptake and Activation

Like many nucleoside analogs, this compound is likely transported into the cell via nucleoside transporters. Once inside, it is expected to be phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (N4-Ac-2'-F-dCTP).

4.2. Incorporation into DNA

The triphosphate form, N4-Ac-2'-F-dCTP, can then act as a substrate for DNA polymerases. Studies on related N4-acylated 2'-deoxycytidine triphosphates have shown that they can be efficiently incorporated into a growing DNA strand by various DNA polymerases.[6][7] The presence of the 2'-fluoro group can influence the efficiency of this incorporation.

4.3. Consequences of Incorporation

The incorporation of this compound into DNA can lead to several detrimental effects for the cell or virus:

-

Chain Termination: While not a strict chain terminator like some nucleoside analogs, the presence of the modified nucleotide within the DNA strand can hinder the processivity of DNA polymerase, leading to premature termination of DNA synthesis.

-

Altered DNA Structure and Function: The N4-acetyl group and the 2'-fluoro modification can alter the local DNA structure, potentially affecting the binding of transcription factors and other DNA-binding proteins.

-

Induction of DNA Damage Response: The presence of an abnormal nucleotide in the DNA can trigger the cellular DNA damage response pathways, which may lead to cell cycle arrest and apoptosis.[8]

Caption: A simplified diagram of the proposed cellular mechanism.

Applications in Research and Drug Development

The unique structural features of this compound make it a promising candidate for antiviral and anticancer research.

5.1. Antiviral Activity

The parent compound, 2'-fluoro-2'-deoxycytidine, has demonstrated broad-spectrum antiviral activity against a range of viruses.[9][10][11] This suggests that this compound could also possess significant antiviral properties. The N-acetylation may serve as a prodrug strategy, potentially improving its pharmacokinetic properties.

| Virus | Cell Line | IC50 of 2'-fluoro-2'-deoxycytidine | Reference |

| Murine Norovirus | RAW 264.7 | 20.92 µM | [9] |

| Borna Disease Virus | Vero, NBL6, U373 | Potent inhibition observed | [10][12] |

| Bunyaviruses | Various | 2.2 - 9.7 µM | [11] |

5.2. Anticancer Potential

Nucleoside analogs that interfere with DNA synthesis are a mainstay of cancer chemotherapy. The related compound, 5-fluoro-2'-deoxycytidine, has been shown to inhibit the proliferation of cancer cells, such as the HCT116 colon cancer cell line, and induce a DNA damage response.[8] The N4-acetyl and 2'-fluoro modifications in the title compound could modulate its anticancer activity and selectivity.

| Cancer Cell Line | Effect of 5-fluoro-2'-deoxycytidine | Reference |

| HCT116 (Colon Cancer) | Inhibition of proliferation, G2/M cell cycle arrest, activation of DNA damage response | [8] |

Experimental Protocols

This section provides a general protocol for a key experiment involving a modified nucleoside: enzymatic incorporation into a DNA strand. This protocol is based on methodologies described for related N4-acylated 2'-deoxycytidine nucleotides.[6][7]

6.1. Protocol: In Vitro Enzymatic Incorporation of this compound Triphosphate into DNA

Objective: To determine if this compound triphosphate (N4-Ac-2'-F-dCTP) can be incorporated into a DNA strand by a DNA polymerase.

Materials:

-

N4-Ac-2'-F-dCTP

-

DNA polymerase (e.g., Taq DNA polymerase, Klenow fragment)

-

DNA template and primer

-

Standard dNTPs (dATP, dGTP, dTTP)

-

Reaction buffer for the chosen DNA polymerase

-

Radiolabeled dNTP (e.g., [α-³²P]dATP) or fluorescently labeled primer for detection

-

Denaturing polyacrylamide gel

-

Gel loading buffer

-

Phosphorimager or fluorescence scanner

Procedure:

-

Prepare the DNA Template and Primer: Design and synthesize a DNA template and a corresponding primer. The template should have a known sequence with sites for the incorporation of dCTP.

-

Set up the Reaction: In a microcentrifuge tube, prepare the following reaction mixture:

-

DNA template-primer duplex (e.g., 100 nM)

-

DNA polymerase reaction buffer (1x)

-

dATP, dGTP, dTTP (e.g., 100 µM each)

-

N4-Ac-2'-F-dCTP (at varying concentrations, e.g., 1-100 µM)

-

Radiolabeled dNTP or use a labeled primer

-

DNA polymerase (e.g., 1 unit)

-

Nuclease-free water to the final volume.

-

-

Incubation: Incubate the reaction at the optimal temperature for the DNA polymerase for a set time (e.g., 30 minutes).

-

Quench the Reaction: Stop the reaction by adding an equal volume of gel loading buffer containing a denaturing agent (e.g., formamide) and a tracking dye.

-

Gel Electrophoresis: Denature the samples by heating and then load them onto a denaturing polyacrylamide gel. Run the gel until the primer and full-length product are well-separated.

-

Detection and Analysis: Visualize the DNA fragments using a phosphorimager or fluorescence scanner. The appearance of a band corresponding to the full-length product indicates the incorporation of N4-Ac-2'-F-dCTP.

Caption: A schematic of the experimental workflow for the incorporation assay.

Conclusion and Future Directions

This compound is a modified nucleoside with considerable potential in the development of new therapeutic agents. Its unique chemical structure suggests a mechanism of action that involves incorporation into DNA, leading to the disruption of cellular and viral replication processes. Further research is warranted to fully elucidate its biological activities, including:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) properties and its effects in vivo.

-

Mechanism of Action Studies: To identify the specific cellular and viral enzymes that interact with this compound and to fully characterize the downstream consequences of its incorporation into DNA.

-

Efficacy in Animal Models: To evaluate its therapeutic potential in preclinical models of cancer and viral infections.

The information and protocols provided in this guide are intended to serve as a valuable resource for researchers interested in exploring the potential of this compound.

References

-

Grote, M., et al. (2018). N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA. Nucleic Acids Research, 46(12), 5913–5923. [Link]

-

Grote, M., et al. (2018). N 4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. Nucleic Acids Research, 46(12), 5913–5923. [Link]

-

van der Velden, Y., et al. (2020). 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. Archives of Virology, 165(11), 2605–2613. [Link]

-

Grote, M., et al. (2018). N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA. ResearchGate. [Link]

-

Obeid, S., et al. (2004). 2'-fluoro-2'-deoxycytidine inhibits Borna disease virus replication and spread. Antimicrobial Agents and Chemotherapy, 48(4), 1422–1425. [Link]

-

Smee, D. F., et al. (2018). 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. Antiviral Research, 160, 50–57. [Link]

-

Moreno, S., et al. (2022). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly, 153(3), 285–291. [Link]

-

Jin, J., et al. (2022). N4-acetylcytidine regulates the replication and pathogenicity of enterovirus 71. Nucleic Acids Research, 50(16), 9339–9354. [Link]

-

Obeid, S., et al. (2004). 2′-Fluoro-2′-Deoxycytidine Inhibits Borna Disease Virus Replication and Spread. Antimicrobial Agents and Chemotherapy, 48(4), 1422–1425. [Link]

-

PubChem. (n.d.). N4-Acetyl-2'-deoxycytidine. National Center for Biotechnology Information. [Link]

-

Park, S. Y., et al. (2012). Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway. SpringerPlus, 1, 65. [Link]

-

Kumar, R., et al. (2019). 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy. ACS Omega, 4(22), 19716–19722. [Link]

-

Bartee, D., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(8), 3487–3496. [Link]

-

Somoza, A. D., et al. (2018). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns. Chemistry – A European Journal, 24(51), 13511–13520. [Link]

-

Moreno, S., et al. (2022). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly, 153(3), 285–291. [Link]

-

Momparler, R. L., et al. (1985). Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase. The Journal of Biological Chemistry, 260(10), 6240–6244. [Link]

-

Sanaei, M., & Kavoosi, F. (2019). Effect of 5-Aza-2'-Deoxycytidine in Comparison to Valproic Acid and Trichostatin A on Histone Deacetylase 1, DNA Methyltransferase 1, and CIP/KIP Family (p21, p27, and p57) Genes Expression, Cell Growth Inhibition, and Apoptosis Induction in Colon Cancer SW480 Cell Line. Advanced Biomedical Research, 8, 52. [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. [Link]

-

Nickell, D. G., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a multispectroscopic approach for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583–1600. [Link]

-

Bartee, D., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(8), 3487–3496. [Link]

-

Chen, X., et al. (2024). Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression. Cell Communication and Signaling, 22(1), 38. [Link]

-

Xiong, J., & Epstein, R. J. (2009). Growth inhibition of human cancer cells by 5-aza-2′-deoxycytidine does not correlate with its effects on INK4a/ARF expression. Molecular Cancer Therapeutics, 8(4), 779–785. [Link]

-

Tsai, K. S., et al. (2024). The DNA Methyltransferase Inhibitor 5-Aza-4'-thio-2'-Deoxycytidine Induces C>G Transversions and Acute Lymphoid Leukemia Development. Cancer Research, 84(15), 2518–2532. [Link]

-

Kumar, R., et al. (2019). 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy. ACS Omega, 4(22), 19716–19722. [Link]

Sources

- 1. bg.copernicus.org [bg.copernicus.org]

- 2. This compound, 159414-97-8 | BroadPharm [broadpharm.com]

- 3. medkoo.com [medkoo.com]

- 4. 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2’-Fluoro-2’-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2'-fluoro-2'-deoxycytidine inhibits Borna disease virus replication and spread - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2′-Fluoro-2′-Deoxycytidine Inhibits Borna Disease Virus Replication and Spread - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Technical Guide: N4-Acetyl-2'-fluoro-2'-deoxycytidine vs. N4-acetylcytidine (ac4C)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of nucleic acid research and therapeutics is increasingly focused on the nuanced roles of modified nucleosides. This guide provides an in-depth technical comparison of two significant cytidine analogs: the naturally occurring N4-acetylcytidine (ac4C) and the synthetic N4-Acetyl-2'-fluoro-2'-deoxycytidine. We will explore their fundamental chemical differences, biological functions, and therapeutic implications. This analysis is designed to provide researchers and drug development professionals with a comprehensive understanding to inform their work in RNA biology and medicinal chemistry.

Introduction: The Significance of Modified Cytidines

Chemical modifications to RNA, collectively known as the epitranscriptome, add a critical layer of regulatory complexity to gene expression.[1][2] Among the over 100 known modifications, N4-acetylcytidine (ac4C) has been identified as a key player in ensuring the stability and translational efficiency of RNA.[2][3][4] Concurrently, the rational design of synthetic nucleoside analogs has become a cornerstone of modern drug development. This compound exemplifies this approach, engineered to possess enhanced therapeutic properties.

N4-acetylcytidine (ac4C): A Natural Epitranscriptomic Marker

Chemical Structure and Biological Synthesis

N4-acetylcytidine (ac4C) is a post-transcriptional modification where an acetyl group is attached to the N4 position of the cytosine base.[2] This modification is found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][5] The primary enzyme responsible for catalyzing this modification is N-acetyltransferase 10 (NAT10).[1][5][6]

Caption: Chemical structure of N4-acetylcytidine (ac4C).

Functional Role in RNA Metabolism

The presence of ac4C in RNA has significant functional consequences. In mRNA, it has been shown to enhance both the stability and the translation efficiency of the transcript.[1][3][4][6][7] This is achieved, in part, by promoting the proper codon-anticodon interactions during protein synthesis.[3] In rRNA and tRNA, ac4C contributes to the structural integrity and proper function of these essential components of the translation machinery.[2]

Detection Methodologies

Several methods have been developed for the detection and mapping of ac4C in RNA. Antibody-based techniques, such as acRIP-seq, utilize antibodies specific to ac4C to enrich for RNA fragments containing this modification.[8] Chemical-based methods, like ac4C-seq, exploit the reactivity of the acetylated cytosine to induce specific changes that can be identified through high-throughput sequencing.[9][10][11]

This compound: A Synthetic Analog for Therapeutic Innovation

The Critical 2'-Fluoro Modification

This compound is a synthetically derived nucleoside that incorporates a fluorine atom at the 2' position of the deoxyribose sugar, in addition to the N4-acetylation of the cytosine base.[12] The key structural difference between ribose (in RNA) and deoxyribose (in DNA) is the presence of a hydroxyl group at the 2' position of ribose, which is absent in deoxyribose.[13][14][15][16][17] The 2'-hydroxyl group makes RNA more susceptible to degradation.

The substitution of this hydroxyl group with a highly electronegative fluorine atom has profound effects:

-

Enhanced Nuclease Resistance: The 2'-fluoro modification significantly increases the stability of oligonucleotides against degradation by cellular nucleases.[18]

-

Increased Binding Affinity: The fluorine atom favors a C3'-endo sugar pucker, which is the conformation found in A-form RNA helices. This "pre-organization" enhances the binding affinity of the modified oligonucleotide to its target RNA.[18][19]

Caption: A generalized workflow for the detection of ac4C using antibody-based immunoprecipitation followed by sequencing.

Solid-Phase Synthesis of Modified Oligonucleotides

The incorporation of this compound into therapeutic oligonucleotides is achieved through standard solid-phase phosphoramidite chemistry. [18]This process involves the sequential addition of nucleotide building blocks, including the desired modified nucleosides, to a growing oligonucleotide chain attached to a solid support.

Conclusion and Future Directions

N4-acetylcytidine and this compound represent two sides of the same coin in the study of modified nucleosides. The former provides critical insights into the natural regulation of gene expression, while the latter offers a powerful tool for the development of novel therapeutics. A comprehensive understanding of their distinct chemical and biological properties is paramount for researchers and drug developers aiming to leverage the full potential of nucleic acid chemistry. Future research will likely focus on further elucidating the cellular machinery that reads and interprets ac4C, as well as on the development of new synthetic analogs with even more refined therapeutic profiles.

References

- NAT10. (n.d.). Grokipedia.

- The 2'-Fluoro Modification: A Cornerstone of Modern Nucleic Acid Chemistry. (n.d.). Benchchem.

- N4-acetylation of Cytidine in mRNA by NAT10 Regulates Stability and Translation. (n.d.).

- Acetylation Enhances mRNA Stability and Translation. (2019). American Chemical Society.

- Arango, D., et al. (2018). Acetylation of cytidine in messenger RNA promotes translation efficiency.

- The role and mechanism of NAT10-mediated ac4C modification in tumor development and progression. (2024). PubMed Central.

- N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. (n.d.). PubMed Central.

- ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma. (2023). Heliyon.

- NAT10: structure, catalytic function, regulation, and substrate... (n.d.). ResearchGate.

- ac4C: a fragile modification with stabilizing functions in RNA metabolism. (n.d.). PubMed Central.

- Nucleotide resolution sequencing of N4-acetylcytidine in RNA. (2019). PMC - NIH.

- Acetylation Enhances mRNA Stability and Translation. (2019). ACS Publications.

- The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets. (n.d.). ResearchGate.

- Nucleotide resolution sequencing of N4-acetylcytidine in RNA. (n.d.). PubMed - NIH.

- RNA N4-acetylcytidine modification and its role in health and diseases. (2025). PubMed.

- 2'-Fluoro Modification of Oligonucleotides: A Comprehensive Technical Guide. (n.d.). Benchchem.

- Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs. (n.d.). PubMed Central.

- N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling. (2024). NIH.

- Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase. (2024). PMC - PubMed Central.

- Chemistry, structure and function of approved oligonucleotide therapeutics. (n.d.). Nucleic Acids Research | Oxford Academic.

- Single-cell imaging of N4-acetylcytidine-modified RNA using fluorine metabolic labeling mediated proximity ligation assay. (2025). Nucleic Acids Research | Oxford Academic.

- Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (n.d.). PubMed Central.

- 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase. (n.d.). PMC - NIH.

- ac4C-seq – quantitative nucleotide resolution profiling of RNA cytidine acetylation. (n.d.).

- 2′-fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. (2015). PMC.

- 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. (n.d.). PubMed.

- Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (2022). Journal of the American Chemical Society.

- Site-Specific Synthesis of N 4 -Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (n.d.). ResearchGate.

- Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics. (n.d.).

- This compound, 159414-97-8. (n.d.). BroadPharm.

- What is the difference between ribose and deoxyribose? (2024). Study Prep in Pearson+.

- Ribose & Deoxyribose: Structure, Function & Analysis. (n.d.). Creative Biolabs.

- N4-Acetyl-2'-deoxycytidine. (n.d.). PubChem.

- Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression. (2024). PMC.

- Schematic representation of N4-acetycytidine (ac4C) modification of RNA... (n.d.). ResearchGate.

- Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities. (n.d.). PMC - PubMed Central.

- N4-Acetyl-2'-deoxycytidine. (n.d.). Chem-Impex.

- What is the structural difference between ribose and deoxyribose? (2023). AAT Bioquest.

- Pharmacokinetics of oligonucleotides. (1997). Stork.

- Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (2021). bioRxiv.

- (PDF) Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression. (n.d.).

- Ribose vs Deoxyribose: Key Differences for Biology Students. (n.d.). Vedantu.

- Difference Between Deoxyribose and Ribose. (2024). Physics Wallah.

- Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species. (n.d.). PubMed.

- This compound. (n.d.). Fluorochem.

Sources

- 1. Acetylation of cytidine in messenger RNA promotes translation efficiency | NIH Research Festival [researchfestival.nih.gov]

- 2. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rna-seqblog.com [rna-seqblog.com]

- 12. This compound, 159414-97-8 | BroadPharm [broadpharm.com]

- 13. What is the difference between ribose and deoxyribose? - Frost 4th Edition Ch 7 Problem 5 [pearson.com]

- 14. Ribose & Deoxyribose: Structure, Function & Analysis - Creative Biolabs [creative-biolabs.com]

- 15. What is the structural difference between ribose and deoxyribose? | AAT Bioquest [aatbio.com]

- 16. Ribose vs Deoxyribose: Key Differences for Biology Students [vedantu.com]

- 17. Difference Between Deoxyribose and Ribose [pw.live]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Biophysical Properties of N4-Acetyl-2'-fluoro-2'-deoxycytidine (AFC)

Executive Summary

N4-Acetyl-2'-fluoro-2'-deoxycytidine (AFC) is a synthetic nucleoside analog engineered for potential therapeutic applications. This molecule integrates two critical chemical modifications: an N4-acetyl group on the cytidine base and a 2'-fluoro substitution on the deoxyribose sugar. This guide provides a comprehensive framework for the biophysical characterization of AFC, offering researchers and drug development professionals the theoretical basis and practical methodologies required to elucidate its structural, thermodynamic, and kinetic properties. By understanding the distinct contributions of each modification, we can predict the analog's behavior upon incorporation into nucleic acids and its interaction with biological targets, thereby accelerating its development as a potential antiviral or anticancer agent.

Section 1: Introduction to this compound (AFC)

Rationale for Design: The Convergence of N4-Acetylation and 2'-Fluorination

The design of AFC is a strategic convergence of two well-characterized modifications in nucleoside chemistry, each bestowing distinct and advantageous biophysical properties.

-

2'-Fluoro Substitution: The replacement of the 2'-hydroxyl group with a fluorine atom is a cornerstone of modern nucleoside analog design. Fluorine's high electronegativity profoundly influences the sugar pucker, favoring a C3'-endo (North) conformation, which is characteristic of A-form RNA helices.[1] This conformational lock can enhance binding affinity to RNA-dependent enzymes (e.g., viral polymerases) and, crucially, confers significant resistance to degradation by cellular nucleases, thereby improving the compound's pharmacokinetic profile.[2]

-

N4-Acetylation: The addition of an acetyl group to the exocyclic amine of cytidine (ac4C) is a naturally occurring RNA modification that enhances the thermal stability of RNA duplexes.[3][4] This modification can modulate interactions in the major groove of a nucleic acid duplex and has been shown to stabilize the C3'-endo sugar pucker, acting synergistically with the 2'-fluoro group.[4][5] Furthermore, the acetyl group can alter hydrogen bonding patterns and create steric hindrance, potentially refining the analog's specificity for its target enzyme over host polymerases. In some contexts, N4-acylation can also serve as a prodrug strategy, with the acetyl group being cleaved by intracellular esterases.[6][7]

The combination of these features in AFC creates a promising candidate for a therapeutic agent that is stable, conformationally pre-organized for target engagement, and possesses unique interaction properties.

Chemical Structure and Physicochemical Properties

The foundational step in characterizing AFC is to define its core physicochemical properties. These parameters are essential for designing downstream experiments, including solubility tests, formulation development, and computational modeling.

Figure 1: Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄FN₃O₅ | [8] |

| Molecular Weight | 287.24 g/mol | Calculated |

| CAS Number | Not Available | - |

| Appearance | White to Off-White Powder (Predicted) | [9] |

| pKa (Predicted) | ~10.2 (Amide Proton) | [10] |

| LogP (Predicted) | -0.8 to -1.2 | Calculated |

| Solubility | Slightly soluble in water, DMSO, Methanol (Heated) | [10] |

| Storage Conditions | -20°C to 0°C, protect from moisture | [10][11] |

Section 2: Conformational Analysis and Structural Impact

The therapeutic efficacy of a nucleoside analog is intrinsically linked to its three-dimensional structure. The modifications in AFC are predicted to exert significant control over its conformational preferences.

Influence of 2'-Fluoro Modification on Sugar Pucker

The conformation of the five-membered sugar ring (sugar pucker) is a critical determinant of nucleic acid structure. It is described by two major conformational states: C3'-endo (North), typical of A-form RNA, and C2'-endo (South), typical of B-form DNA. Due to the gauche effect, the highly electronegative 2'-fluorine atom strongly favors the C3'-endo conformation.[1] This pre-organization is advantageous for analogs targeting viral RNA-dependent RNA polymerases (RdRps), as the active site often accommodates substrates in an A-form helical context.

The Role of N4-Acetylation in Base Conformation

Computational and structural studies on N4-acetylcytidine (ac4C) reveal that the acetyl group predominantly adopts a "proximal" orientation, where the carbonyl oxygen is pointed toward the C5 position of the pyrimidine ring.[12] This conformation is stabilized by intramolecular hydrogen bonds and places the bulky methyl group in the major groove of a duplex, where it can influence protein-nucleic acid interactions.[4] This fixed orientation prevents the N4-amino group from acting as a hydrogen bond donor, altering the base-pairing landscape and potentially increasing specificity.

Overall Structural Workflow

A comprehensive biophysical characterization workflow is essential to validate these predictions and fully understand the molecule's behavior.

Caption: Workflow for the biophysical characterization of AFC.

Section 3: Thermal Stability and Duplex Integration

A key predictor of a modified nucleoside's behavior is its effect on the stability of the nucleic acid duplex into which it is incorporated. The N4-acetyl group is known to significantly enhance duplex stability.[4][5]

Assessing the Impact on Helix-Coil Transition

The melting temperature (Tm) is the temperature at which 50% of a double-stranded nucleic acid has dissociated into single strands. An increase in Tm (ΔTm > 0) upon incorporation of AFC would confirm its stabilizing effect. This increased stability can be attributed to improved base-stacking interactions and the rigid, pre-organized C3'-endo conformation of the sugar.

Experimental Protocol: UV Thermal Denaturation

This protocol describes a standard method for determining the Tm of oligonucleotides containing AFC.

Objective: To quantify the change in thermal stability (ΔTm) of a DNA or RNA duplex upon substitution with AFC.

Pillar of Trustworthiness: This protocol is self-validating by including an unmodified control duplex, which serves as a baseline for all comparisons. The reproducibility is assessed by running each sample in triplicate.

Methodology:

-

Oligonucleotide Synthesis and Purification:

-

Synthesize two sets of complementary oligonucleotides: a control sequence and an identical sequence where a single cytidine is replaced with AFC.

-

Causality: Standard phosphoramidite chemistry is used for synthesis. HPLC purification is critical to ensure that the observed melting behavior is due to the incorporated analog and not impurities.

-

-

Sample Preparation:

-

Anneal complementary strands to form duplexes. In a typical reaction, mix equimolar amounts (e.g., 5 µM each) of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Heat the mixture to 95°C for 5 minutes, then allow it to cool slowly to room temperature over several hours.

-

Causality: The slow cooling process ensures proper and complete duplex formation, minimizing kinetic traps or hairpin structures. The buffer composition mimics physiological ionic strength, which is crucial for duplex stability.

-

-

UV-Vis Spectrophotometry:

-

Use a spectrophotometer equipped with a Peltier temperature controller.

-

Dilute the annealed duplexes to a final concentration of 2 µM in the same buffer.

-

Monitor the absorbance at 260 nm as the temperature is increased from 20°C to 95°C at a controlled rate (e.g., 0.5°C/minute).

-

Causality: The hyperchromic effect—the increase in absorbance at 260 nm as the duplex melts—provides a direct measure of the helix-to-coil transition. A slow ramp rate ensures the system remains at equilibrium at each temperature point.

-

-

Data Analysis:

-

Plot absorbance versus temperature to generate a melting curve.

-

The Tm is determined by calculating the first derivative of this curve; the peak of the derivative plot corresponds to the Tm.

-

Calculate the ΔTm as: ΔTm = Tm(AFC-modified) - Tm(control).

-

Expected Outcome: Based on existing data for ac4C, a positive ΔTm of +2 to +5°C per modification is anticipated, confirming a significant stabilizing effect of AFC on the duplex.[4]

Section 4: Interaction Kinetics and Binding Affinity

For AFC to be an effective drug, its active triphosphate form must bind to its target enzyme with high affinity and specificity. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for quantifying these interactions in real-time.[13]

Experimental Protocol: SPR Analysis of AFC-Triphosphate Binding to a Model Polymerase

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the binding of AFC-triphosphate (AFC-TP) to a target polymerase.

Pillar of Trustworthiness: The protocol includes a negative control (unrelated protein) to ensure binding is specific, and a positive control (natural dCTP) to validate the activity of the immobilized polymerase. A multi-cycle kinetic analysis with a range of analyte concentrations provides robust data for fitting to a binding model.

Methodology:

-

Protein Immobilization:

-

Immobilize the target polymerase (e.g., SARS-CoV-2 RdRp) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a low to medium immobilization density (1000-2000 RU) to minimize mass transport limitations.

-

Use a reference flow cell that is activated and blocked but has no protein immobilized to subtract non-specific binding and bulk refractive index changes.

-

Causality: Covalent immobilization ensures a stable surface for repeated binding cycles. Low density ensures that the binding kinetics are not limited by the rate of analyte diffusion to the surface.

-

-

Analyte Preparation:

-

Synthesize or procure AFC-TP. The synthesis would follow established protocols for nucleoside phosphorylation.[14]

-

Prepare a dilution series of AFC-TP (e.g., 0.1 µM to 10 µM) in a suitable running buffer (e.g., HEPES-buffered saline with MgCl₂ and a non-ionic surfactant like P20).

-

Causality: The presence of Mg²⁺ is critical as it is a required cofactor for polymerase activity and nucleotide binding. The surfactant minimizes non-specific binding of the analyte to the sensor surface.

-

-

Kinetic Analysis (Multi-Cycle Kinetics):

-

Association: Inject the lowest concentration of AFC-TP over the sensor surface for a defined period (e.g., 180 seconds) to monitor the binding phase.

-

Dissociation: Replace the analyte solution with running buffer and monitor the dissociation phase (e.g., for 300 seconds).

-

Regeneration: Inject a mild regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next cycle.

-

Repeat this cycle for each concentration in the dilution series, including a zero-concentration (buffer only) injection for double referencing.

-

Causality: This systematic process allows for the collection of a full kinetic dataset. The dissociation phase is particularly important; a slow kd (long residence time) is often a hallmark of potent inhibitors.

-

-

Data Analysis:

-

After subtracting the reference cell and buffer injection data, fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process will yield values for ka (units: M⁻¹s⁻¹), kd (units: s⁻¹), and the affinity constant KD (units: M), where KD = kd / ka.

-

Data Presentation

The results should be summarized in a clear, tabular format.

Table 2: Sample Kinetic Data for Nucleotide Binding to Polymerase X

| Analyte | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (µM) |

| dCTP (Control) | 1.5 x 10⁵ | 2.0 x 10⁻² | 0.133 |

| AFC-TP | 2.1 x 10⁵ | 8.5 x 10⁻⁴ | 0.004 |

| Remarks | - | - | ~33-fold higher affinity |

Section 5: Proposed Metabolic Activation Pathway

Like most nucleoside analogs, AFC is a prodrug that requires intracellular phosphorylation to its active 5'-triphosphate form to effectively compete with natural nucleotides and inhibit polymerases.[14][15]

Caption: Proposed metabolic activation pathway of AFC.

This pathway highlights the key enzymatic steps required for bioactivation. The efficiency of these phosphorylation steps, catalyzed by cellular kinases such as deoxycytidine kinase (dCK), UMP/CMP kinase (CMPK), and nucleoside diphosphate kinase (NDPK), is a critical determinant of the overall potency of AFC.[14]

Section 6: Conclusion and Future Directions

This compound is a rationally designed nucleoside analog with significant therapeutic potential. The biophysical properties conferred by its dual modifications—enhanced stability and conformational rigidity from the 2'-fluoro group and modulated interactions from the N4-acetyl moiety—create a strong foundation for its development. The experimental framework outlined in this guide, from foundational thermal stability studies to advanced kinetic analysis, provides a clear roadmap for researchers to validate these properties and build a comprehensive profile of the molecule.

Future work should focus on high-resolution structural studies, such as co-crystallography of AFC-containing oligonucleotides with target enzymes, to visualize the precise atomic interactions that drive its activity. Furthermore, cellular assays to confirm the proposed metabolic pathway and assess the rate of active triphosphate formation will be crucial for bridging the gap between biophysical properties and in vivo efficacy.

Section 7: References

-

Arimbasseri, A. G., et al. (2021). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. PubMed Central. [Link]

-

L., DeNizio, et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. PubMed Central. [Link]

-

DeNizio, L. A., et al. (2021). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. bioRxiv. [Link]

-

PubChem. (n.d.). N4-Acetyl-2'-deoxycytidine. PubChem. [Link]

-

Darnotuk, E. S., et al. (2023). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. National Institutes of Health. [Link]

-

Wang, G., et al. (2022). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. [Link]

-

St. Gelais, C., et al. (2023). In Silico Design of a Novel Nucleotide Antiviral Agent by Free Energy Perturbation. PMC. [Link]

-

Lewis, Z. F., et al. (2024). NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease. PMC. [Link]

-

Xavier, K. A., et al. (2000). RNA as a drug target: methods for biophysical characterization and screening. Trends in Biotechnology. [Link]

-

ResearchGate. (n.d.). New N4-Hydroxycytidine Derivatives: Synthesis and Antiviral Activity. ResearchGate. [Link]

-

Nakashima, M., et al. (2023). Probing RNA–Small Molecule Interactions Using Biophysical and Computational Approaches. ACS Chemical Biology. [Link]

-

ResearchGate. (n.d.). Conformational Preferences of Modified Nucleoside N(4)-Acetylcytidine, ac(4)C Occur at "Wobble" 34th Position in the Anticodon Loop of tRNA. ResearchGate. [Link]

-

Menéndez-Arias, L. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI. [Link]

-

Jones, C. P., et al. (2021). Investigating RNA–RNA interactions through computational and biophysical analysis. Nucleic Acids Research. [Link]

-

Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Summary of biophysical techniques to study RNA complexes. ResearchGate. [Link]

-

Prakash, T. P., et al. (2005). Unique Gene-Silencing and Structural Properties of 2 '-Fluoro-Modified siRNAs. ResearchGate. [Link]

-

Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy. [Link]

-

Luo, Y., et al. (2024). Single-cell imaging of N4-acetylcytidine-modified RNA using fluorine metabolic labeling mediated proximity ligation assay. Nucleic Acids Research. [Link]

-

Wells, C. I., et al. (2022). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. PubMed Central. [Link]

-

Balzarini, J., et al. (2006). N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. Journal of Medicinal Chemistry. [Link]

-

Nakashima, M., et al. (2023). Probing RNA–Small Molecule Interactions Using Biophysical and Computational Approaches. PMC. [Link]

-

Chemdad. (n.d.). N4-ACETYL-2'-DEOXYCYTIDINE. Chemdad. [Link]

-

Watts, J. K., et al. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews. [Link]

-

Agrawal, A., et al. (2007). 2'-Deoxy-N4-[2-(4-nitrophenyl) ethoxycarbonyl]-5-azacytidine: a novel inhibitor of DNA methyltransferase that requires activation by human carboxylesterase 1. National Institutes of Health. [Link]

Sources

- 1. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2’-Deoxy-N4-[2-(4-nitrophenyl) ethoxycarbonyl]-5-azacytidine: a novel inhibitor of DNA methyltransferase that requires activation by human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. chemimpex.com [chemimpex.com]

- 10. N4-ACETYL-2'-DEOXYCYTIDINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. N4-Acetyl-2'-Deoxycytidine, 32909-05-0 | BroadPharm [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. RNA as a drug target: methods for biophysical characterization and screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Silico Design of a Novel Nucleotide Antiviral Agent by Free Energy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Impact of N4-Acetylation on Cytidine Base Pairing

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification found across all domains of life.[1][2] Catalyzed by the singular "writer" enzyme N-acetyltransferase 10 (NAT10) in eukaryotes, this modification adds an acetyl group to the exocyclic amine of cytidine, subtly altering its chemical properties.[1][3] While seemingly minor, this change has profound implications for RNA biology. It does not disrupt the Watson-Crick face of the nucleobase, yet it significantly enhances the thermodynamic stability of RNA duplexes, improves the accuracy of translation, and modulates the stability and function of ribosomal, transfer, and messenger RNAs.[3][4][5] Dysregulation of NAT10 and aberrant ac4C levels are increasingly linked to human diseases, particularly cancer, making the ac4C pathway a compelling target for therapeutic intervention.[5][6][7] This guide provides a detailed examination of the structural and thermodynamic consequences of cytidine N4-acetylation, the enzymatic machinery governing its lifecycle, state-of-the-art methodologies for its detection, and its emerging role in disease and drug development.

The Physicochemical Impact of N4-Acetylation on Base Pairing

The addition of an acetyl moiety to the N4 position of cytidine fundamentally alters its interaction with partner bases within a duplex structure. This modification acts as a powerful enforcer of canonical base pairing and RNA structure.

Structural Reorganization and Hydrogen Bonding

Unlike modifications that block or alter the Watson-Crick hydrogen bonding face, ac4C preserves it.[8] Crystallographic studies reveal that the N4-acetyl group preferentially adopts a proximal conformation, where it is oriented toward the C5 position of the cytidine ring.[2][8] This orientation is stabilized by a weak intramolecular C-H···O interaction between the acetamide carbonyl oxygen and the C5-H group of the pyrimidine ring.[2]

This fixed conformation has a critical consequence: it makes the remaining hydrogen atom on the N4 nitrogen more available for hydrogen bonding with a guanine base.[4] The acetyl group itself projects into the major groove of the RNA duplex, where it can influence interactions with proteins and other molecules without disrupting the core base-pairing information.[2] Furthermore, N4-acetylation promotes a C3'-endo conformation of the ribose sugar, a feature associated with stable A-form RNA helices.[2]

Thermodynamic Stabilization of RNA Duplexes

The structural reinforcement provided by ac4C translates directly into increased thermodynamic stability. Thermal denaturation experiments, which measure the melting temperature (Tm) of RNA duplexes, provide empirical evidence for this stabilizing effect. The substitution of a single C-G pair with an ac4C-G pair can significantly increase the Tm of an RNA duplex, indicating a more stable structure.

This stabilization is particularly pronounced in biologically relevant contexts. For example, in a sequence mimicking helix 45 of human 18S rRNA, ac4C provides a notable increase in stability. The effect is even more dramatic in the D-arm of tRNASer, where ac4C is crucial for maintaining the hairpin structure, especially under conditions of thermal stress.[1]

| RNA Duplex Context | Base Pair | Tm (°C) [5 µM] | ΔTm (ac4C vs. C) (°C) | ΔG°37 (kcal/mol) |

| rRNA Helix 45 Model | C-G | 56.0 | - | -14.4 ± 0.9 |

| (Canonical Pair) | ac4C -G | 57.7 | +1.7 | -15.1 ± 0.8 |

| rRNA Helix 45 Model | C-G | 60.9 | - | -15.3 ± 0.7 |

| (Adjacent G•U Wobble) | ac4C -G | 64.0 | +3.1 | -16.3 ± 1.1 |

| tRNASer D-arm Hairpin | C-G | 62.9 | - | N/A (unimolecular) |

| (Complex Structure) | ac4C -G | 71.4 | +8.2 | N/A (unimolecular) |

| Table 1: Thermodynamic data from UV-melting experiments comparing the stability of RNA duplexes and hairpins containing a C-G pair versus an ac4C-G pair. Data synthesized from Thomas et al., 2022.[1] |

While ac4C strongly favors pairing with guanine, its effect on mismatch discrimination is modest. Studies show only minor differences in the destabilization caused by mismatches (e.g., with Adenine) when comparing C and ac4C, suggesting its primary role is to enforce the correct structure rather than to penalize incorrect ones dramatically.[1]

The Enzymatic Lifecycle of ac4C: Writers, Erasers, and Readers

The biological function of ac4C is regulated by a coordinated system of enzymes and binding proteins that install, remove, and recognize the modification.

Writer: N-acetyltransferase 10 (NAT10)

In eukaryotes, all known ac4C deposition is performed by the highly conserved enzyme NAT10 (or its homolog Kre33 in yeast).[5] NAT10 functions as an ATP-dependent RNA acetyltransferase, utilizing acetyl-CoA as the acetyl group donor.[3] Its activity is not promiscuous; rather, it is precisely directed to specific cytidine residues within rRNA, tRNA, and mRNA. This targeting is achieved through association with adapter molecules:

-

snoRNAs: For 18S rRNA modification, NAT10 is guided by box C/D small nucleolar RNAs (snoRNAs), such as SNORD13, which contain sequences complementary to the target region.[3][4]

-

Adapter Proteins: For tRNASer and tRNALeu, NAT10 associates with the adapter protein THUMPD1 to catalyze acetylation.[5]

Erasers and Readers: An Emerging Picture

While the "writer" is well-defined, the "erasers" (deacetylases) and "readers" (ac4C-binding proteins) are subjects of ongoing investigation. Some recent reports have pointed to potential candidates, though a definitive consensus has yet to be reached in the field.[4]

-

Potential Eraser: The NAD-dependent protein deacetylase SIRT7 has been implicated as a potential eraser of ac4C, particularly in the context of pre-rRNA processing.[9][10] However, a dedicated, broadly acting ac4C RNA deacetylase has not yet been conclusively identified.

-

Potential Readers: Several proteins have been proposed to recognize and bind ac4C-modified RNA to mediate its downstream effects:

-

eEF2 (eukaryotic Elongation Factor 2): Emerging evidence suggests eEF2 binds to ac4C sites within the coding sequence (CDS) of mRNAs to enhance translation.[9][10]

-

NOP58: This protein has also been identified as a potential ac4C reader, linking the modification to snoRNA function.[9][10]

-

TBL3 (Transducin beta-like protein 3): TBL3 is another candidate reader protein whose function in this context is under investigation.[11]

-

Methodologies for the Detection and Mapping of ac4C

The subtle nature of ac4C, which does not block Watson-Crick pairing, makes it invisible to standard sequencing techniques.[4] Therefore, specialized chemical and biochemical methods are required for its detection and mapping.

Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the gold standard for absolute quantification of ac4C. This method relies on the complete enzymatic digestion of RNA into individual nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and identified and quantified by tandem mass spectrometry (MS/MS).

Protocol: Absolute Quantification of ac4C by LC-MS

-

RNA Isolation: Isolate total RNA from the sample of interest using a high-purity extraction method (e.g., Trizol followed by column purification). Assess RNA integrity using a Bioanalyzer or equivalent.

-

Enzymatic Digestion:

-

In a nuclease-free tube, combine ~1 µg of total RNA with a digestion master mix.

-

The master mix should contain: Nuclease P1 (to digest RNA to 5'-mononucleotides), followed by Calf Intestinal Phosphatase (CIP) or Benzonase and Snake Venom Phosphodiesterase to dephosphorylate the nucleotides to nucleosides.[12]

-

Include isotope-labeled internal standards for ac4C and canonical nucleosides to enable precise quantification.[12]

-

Incubate at 37°C for 2-4 hours.

-

-

Sample Preparation:

-

Stop the reaction and filter the sample through a 0.2 µm filter to remove enzymes.[12]

-

-

LC-MS/MS Analysis:

-

Inject the filtrate onto a reverse-phase HPLC column (e.g., C18) coupled to a triple quadrupole mass spectrometer.

-

Separate nucleosides using a gradient of aqueous and organic mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

-

Monitor the specific mass-to-charge (m/z) transitions for ac4C and other nucleosides in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification: Calculate the absolute amount of ac4C relative to total cytidine by comparing the signal intensity of endogenous ac4C to its corresponding isotope-labeled internal standard.

Method 2: Chemical Probing and Sequencing (ac4C-seq)

For transcriptome-wide, single-nucleotide resolution mapping, chemical labeling followed by high-throughput sequencing is the preferred method. This technique, often called ac4C-seq, exploits the unique chemical reactivity of the acetylated cytidine.

Principle: The N4-acetyl group withdraws electron density from the cytidine ring, making its 5,6-double bond susceptible to reduction by sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).[8] This reduction forms N4-acetyl-3,4,5,6-tetrahydrocytidine, a modified base that is frequently misread as a thymine (T) or uracil (U) by reverse transcriptase, leading to a C→T transition in the resulting cDNA.[8] These specific mutations are then identified by sequencing.

Protocol: Base-Resolution Mapping by ac4C-seq

-

RNA Preparation: Isolate high-quality total RNA (1-5 µg per reaction).

-

Control Reaction (Chemical Deacetylation): As a crucial negative control, incubate an aliquot of RNA in a mild alkali buffer (e.g., 100 mM sodium bicarbonate, pH 9.5) at 60°C for 1 hour.[2][8] This removes the acetyl group, converting ac4C back to C, which will not react with the borohydride.[2][8]

-

Borohydride Reduction:

-

RNA Cleanup: Purify the RNA from both the control and treated samples using ethanol precipitation or a column-based kit.[8]

-

Library Preparation:

-

Fragment the purified RNA to the desired size (e.g., ~100-200 nt).

-

Perform reverse transcription using a reverse transcriptase that efficiently reads through the reduced base and misincorporates dNTPs (e.g., TGIRT-III).[2]

-

Proceed with standard library construction protocols (3' and 5' adapter ligation, PCR amplification).

-

-

Sequencing: Perform high-throughput sequencing (e.g., Illumina platform).

-

Bioinformatic Analysis:

-

Align sequencing reads to the reference transcriptome.

-

Identify sites with a high frequency of C→T mutations in the borohydride-treated sample.

-

Filter these sites against the deacetylated control sample. True ac4C sites will show a significantly higher C→T mutation rate in the treated sample compared to the control.

-

Method 3: Antibody-Based Enrichment (acRIP-seq)

RNA Immunoprecipitation followed by sequencing (RIP-seq) using an ac4C-specific antibody can identify RNA molecules containing the modification, though it typically does not provide single-nucleotide resolution.

Principle: An antibody specific to ac4C is used to capture fragmented RNA molecules containing the modification. These enriched fragments are then sequenced and mapped to identify ac4C-containing transcripts.

| Method | Principle | Resolution | Quantitative? | Pros | Cons |

| LC-MS | Chromatographic separation and mass spectrometry of digested nucleosides | N/A (Bulk) | Yes (Absolute) | Gold standard for quantification; Unambiguous detection | Destructive; No sequence context; Requires specialized equipment |

| ac4C-seq | Chemical reduction (NaBH₄) causes C→T mutation during reverse transcription | Single Nucleotide | Yes (Stoichiometry) | High resolution; Transcriptome-wide; Quantitative at site level | Indirect detection; Potential for off-target reactions; Complex bioinformatics |

| acRIP-seq | Immunoprecipitation with ac4C-specific antibody | Low (~100-200 nt) | No (Enrichment) | Good for identifying modified transcripts; Higher signal for low-abundance transcripts | Relies entirely on antibody specificity and quality; No base resolution |

| Table 2: Comparison of primary methodologies for ac4C detection. |

Biological Functions and Therapeutic Implications

The ability of ac4C to fine-tune RNA structure and stability gives it a crucial role in regulating gene expression, with significant consequences for cell biology and disease.

Key Biological Roles

-

mRNA Stability and Translation: ac4C modification within the coding sequence of an mRNA generally enhances its stability and promotes translation efficiency, leading to increased protein output.[3][5]

-

Translational Fidelity: In the wobble position of tRNAMet in bacteria, ac4C ensures accurate codon recognition, preventing the misincorporation of isoleucine at methionine codons.[8]

-

rRNA Biogenesis and Function: Acetylation of 18S rRNA is essential for the proper processing and assembly of the small ribosomal subunit.[5]

-

Stress Response: Recent studies have shown that ac4C-modified mRNAs are enriched in stress granules, suggesting a role for this modification in regulating translation during cellular stress.[13]

Role in Cancer and Therapeutic Targeting

NAT10 is frequently overexpressed in a wide range of human cancers, including prostate, gastric, and bladder cancers, and its high expression often correlates with poor patient prognosis.[4][7][11] The enzyme promotes tumorigenesis by acetylating and thereby stabilizing the mRNAs of key oncogenes and cell cycle regulators.[11]

This dependency makes NAT10 a compelling therapeutic target. Inhibition of its acetyltransferase activity represents a promising strategy to combat cancer.

-

Small Molecule Inhibitors: Remodelin is a well-characterized small molecule inhibitor of NAT10.[7] It has been shown to suppress the growth of various cancer cells, inhibit cell cycle progression, and sensitize tumors to DNA-damaging agents like chemotherapy and radiation.[6][7][14] Other novel inhibitors, such as Cpd-155, are also under investigation.[15]

-

Therapeutic Strategy: By inhibiting NAT10, these drugs reduce the stabilizing ac4C marks on oncogenic transcripts, leading to their degradation and a reduction in oncoprotein levels. This can halt cancer cell proliferation and enhance the efficacy of other cancer treatments.[6][7] The development of next-generation NAT10 inhibitors with improved pharmacological properties is an active area of research in oncology.[14]

References

-

Thomas, J.M., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society. [Link]

-

Zhang, Y., et al. (2024). The role and mechanism of NAT10-mediated ac4C modification in tumor development and progression. Molecular Cancer. [Link]

-

Arango, D., et al. (2019). Nucleotide resolution sequencing of N4-acetylcytidine in RNA. Methods in Enzymology. [Link]

-

Sturgill, D., et al. (2021). Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. Nature Protocols. [Link]

-

Wang, Y., et al. (2025). The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity. Frontiers in Immunology. [Link]

-

Li, Y., et al. (2024). N4-acetylcytidine modifies primary microRNAs for processing in cancer cells. Cellular and Molecular Life Sciences. [Link]

-

Svobodová Kovaříková, A., et al. (2024). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. International Journal of Molecular Sciences. [Link]

-

CD Genomics. (2024). Comprehensive Guide to acRIP-seq: Principles and Workflow. CD Genomics. [Link]

-

Lin, C., et al. (2022). Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication. International Journal of Molecular Sciences. [Link]

-

Wu, G., et al. (2025). Biological Function and Mechanism of NAT10 in Cancer. Cancer Biology & Medicine. [Link]

-

CD Genomics. (2024). Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives. CD Genomics. [Link]

-

Zhu, Y., et al. (2025). N4-acetylcytidine coordinates with NP1 and CPSF5 to facilitate alternative RNA processing during the replication of minute virus of canines. Nucleic Acids Research. [Link]

-

Li, H., et al. (2025). The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets. Journal of Hematology & Oncology. [Link]

-

National Center for Biotechnology Information. Gene Result EEF2 eukaryotic translation elongation factor 2. NCBI. [Link]

-

Le Novère, N. (2001). MELTING, computing the melting temperature of nucleic acid duplexes. Bioinformatics. [Link]

-

Kumbhar, S., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research. [Link]

-

Sturgill, D., & Arango, D. (2021). RedaCT-Seq: Reduction of ac4C and NaBH4 sequencing. GitHub. [Link]

-

Arango, D., et al. (2021). Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. ResearchGate. [Link]

-

Kodelja, V., et al. (2025). Coupled Activation and Degradation of eEF2K Regulates Protein Synthesis in Response to Genotoxic Stress. Molecular Cell. [Link]

-

Wang, Y., et al. (2025). The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity. PMC. [Link]

-

Campbell, Z.T., et al. (2021). Functionally distinct roles for eEF2K in the control of ribosome availability and p-body abundance. Nature Communications. [Link]

-

Kudrin, P., et al. (2023). N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules. bioRxiv. [Link]

-

Kumbhar, S., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research. [Link]

-

Krokan, H.E., et al. (2003). Uracil in DNA - Occurrence, consequences and repair. ResearchGate. [Link]

-

Thalalla Gamage, S., et al. (2024). Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs. RNA. [Link]

-

Zhang, C., et al. (2024). NAT10 exacerbates acute renal inflammation by enhancing N4-acetylcytidine modification of the CCL2/CXCL1 axis. PNAS. [Link]

-

Wikipedia. (2024). Nucleic acid thermodynamics. Wikipedia. [Link]

-

Quora. (2023). In DNA/RNA, does uracil pair with thymine or adenine?. Quora. [Link]

-

RCRAN. (2023). Compute melting temperature of a nucleic acid duplex. RCRAN. [Link]

-

Patsnap Synapse. (2024). What are EEF2 gene inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Kudrin, P., et al. (2024). N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules. EMBO Reports. [Link]

-

Kulikov, O.V., et al. (2022). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. MDPI. [Link]

-

Neddermann, P., & Jiricny, J. (1993). Efficient removal of uracil from G.U mispairs by the mismatch-specific thymine DNA glycosylase from HeLa cells. Journal of Biological Chemistry. [Link]

-

Pasternak, A., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research. [Link]

-

Dirks, R.M., & Pierce, N.A. (2003). A partition function algorithm for nucleic acid secondary structure including pseudoknots. Journal of Computational Chemistry. [Link]

-

OriGene Technologies Inc. (2024). EEF2 Human Recombinant Protein. OriGene. [Link]

Sources

- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity [frontiersin.org]

- 7. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules | bioRxiv [biorxiv.org]

- 14. The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

An In-depth Technical Guide to N4-Acetyl-2'-fluoro-2'-deoxycytidine: A Promising Nucleoside Analogue for Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N4-Acetyl-2'-fluoro-2'-deoxycytidine, a modified nucleoside with significant potential in antiviral drug discovery and development. We will delve into its chemical properties, synthesis, mechanism of action, and practical applications, offering insights grounded in established scientific principles.

Core Compound Specifications

This compound is a pyrimidine nucleoside analogue. The introduction of a fluorine atom at the 2'-position of the deoxyribose sugar and an acetyl group at the N4-position of the cytosine base bestows unique chemical and biological properties upon the molecule.

| Property | Value | Source |

| CAS Number | 159414-97-8 | [1] |

| Molecular Formula | C11H14FN3O5 | [1] |

| Molecular Weight | 287.2 g/mol | [1] |

| Purity | Typically ≥98% (HPLC) | |

| Storage | -20°C | [1] |

Synthesis and Chemical Characterization

The synthesis of this compound involves a multi-step process that leverages principles of nucleoside chemistry, including the strategic use of protecting groups and stereoselective fluorination. While specific proprietary methodologies may vary, a general synthetic approach can be outlined. The N-acetyl group is often employed as a stable protecting group for the exocyclic amine of cytidine during subsequent chemical transformations.[2][3]

A plausible synthetic route would begin with a suitable cytidine precursor. The introduction of the 2'-fluoro substituent is a critical step, often achieved through electrophilic fluorination or by using reagents like diethylaminosulfur trifluoride (DAST) on a precursor with a suitable leaving group at the 2'-position. The N-acetylation is typically carried out using acetic anhydride or acetyl chloride.

Illustrative Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Analytical Characterization

The structural integrity and purity of synthesized this compound are confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column is typically employed with a mobile phase gradient of water and acetonitrile. The compound should elute as a single major peak.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for structural elucidation.[2] The 19F NMR spectrum will show a characteristic signal for the fluorine atom at the 2'-position. 1H NMR will confirm the presence of the acetyl group and the sugar protons, with coupling constants providing stereochemical information.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[5]

Mechanism of Antiviral Action

This compound functions as a nucleoside analogue inhibitor of viral replication. Its mechanism of action can be understood as a multi-step intracellular process. The N4-acetyl group likely acts as a prodrug moiety, enhancing the compound's cell permeability and protecting it from enzymatic degradation.

Intracellular Activation and Inhibition Pathway

Caption: Proposed mechanism of action for this compound.

Once inside the host cell, the acetyl group is cleaved by cellular esterases to release the active nucleoside, 2'-fluoro-2'-deoxycytidine. This active form is then successively phosphorylated by host cell kinases to its triphosphate derivative.[6] This triphosphate analogue mimics the natural deoxycytidine triphosphate (dCTP) and is recognized by the viral RNA-dependent RNA polymerase (RdRp).[6][7]

Upon incorporation into the growing viral RNA chain, the 2'-fluoro modification can act as a chain terminator, halting further elongation of the viral genome.[6] The presence of the fluorine atom can also disrupt the proper conformation of the polymerase active site, leading to competitive inhibition. This disruption of viral RNA synthesis is the ultimate basis of its antiviral effect.[7]

Applications in Antiviral Research and Drug Development

This compound and its parent compound have demonstrated broad-spectrum antiviral activity against a range of RNA viruses. This makes it a valuable tool for researchers in virology and a promising lead compound for drug development.

-

Hepatitis C Virus (HCV): 2'-fluoro-2'-deoxycytidine analogues have been investigated as potent inhibitors of the HCV NS5B polymerase.[7][8]

-